Difluoro Atorvastatin Calcium Salt

概要

説明

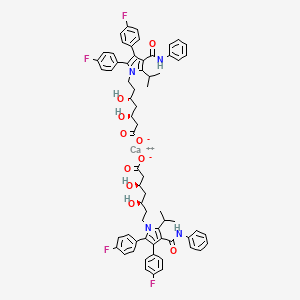

Difluoro Atorvastatin Calcium Salt is a variant of Atorvastatin Calcium, which is a selective, competitive inhibitor of HMG-CoA reductase . It is also known as [R-(R*,R*)]-2-(4-fluorophenyl)-ß,δ-dihydroxy-5-isopro-pyl-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, calcium salt .

Synthesis Analysis

The synthesis of Atorvastatin Calcium involves several steps. One method involves the Paal-Knorr synthesis, where an advanced ketal ester intermediate is converted to Atorvastatin Calcium . Key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using a convenient ethyl acetate extraction procedure to isolate the pure Atorvastatin Calcium at the ester hydrolysis and counter-ion exchange step .Molecular Structure Analysis

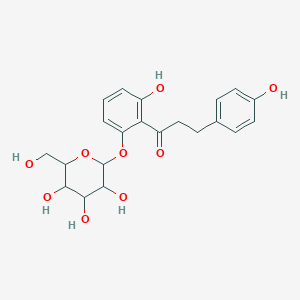

The molecular formula of Difluoro Atorvastatin Calcium Salt is C66H68CaF2N4O10 . The structure of Atorvastatin Calcium is highly functionalized pyrrole, containing a heptanoic acid moiety .Physical And Chemical Properties Analysis

Atorvastatin Calcium is a poorly water-soluble drug . Efforts have been made to improve its solubility and bioavailability, such as the use of solid dispersion techniques .科学的研究の応用

Enhancement of Solubility and Bioavailability

Difluoro Atorvastatin Calcium Salt, a poorly water-soluble drug, has been the subject of research to improve its solubility and bioavailability . Techniques such as solid dispersion using natural polymer as a hydrophilic carrier have been employed . This approach has shown to increase the solubility of the drug, leading to improved bioavailability .

Improved Drug Delivery

The compound has been used in the development of amorphous solid dispersions (ASDs) to enhance the in vitro/in vivo characteristic of hydrophobic drugs . The low aqueous solubility and poor bioavailability of atorvastatin calcium present challenges for effective drug delivery . The ASD technique has emerged as a promising strategy to overcome these challenges .

Lipid-Lowering Agent

Atorvastatin Calcium is an anti-hyperlipidemic agent . It is used to lower lipids known as cholesterol and triglycerides in the blood when a low-fat diet and lifestyle changes alone have failed. If you have high levels of cholesterol, it can block your blood vessels and increase your risk of heart disease and stroke.

作用機序

Target of Action

Difluoro Atorvastatin Calcium Salt, also known as Calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .

Mode of Action

The compound acts as a competitive inhibitor of HMG-CoA Reductase . By binding to this enzyme, it inhibits the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport . This results in a reduction of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) levels .

Biochemical Pathways

The primary biochemical pathway affected by Difluoro Atorvastatin Calcium Salt is the cholesterol synthesis pathway . By inhibiting HMG-CoA Reductase, the compound disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other lipids . This leads to a decrease in LDL and VLDL levels, which are sometimes referred to as “bad cholesterol” due to their association with cardiovascular disease .

Pharmacokinetics

Atorvastatin is known to have a bioavailability of around 12% . It is metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4), which is responsible for the metabolism of many other drugs .

Result of Action

The molecular and cellular effects of Difluoro Atorvastatin Calcium Salt’s action primarily involve a reduction in cholesterol and lipid levels . This leads to a decrease in the risk of cardiovascular diseases such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . The compound’s ability to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed has been demonstrated .

Action Environment

The action, efficacy, and stability of Difluoro Atorvastatin Calcium Salt can be influenced by various environmental factors. These include the presence of other drugs that may interact with the compound, the patient’s renal or liver function, and genetic factors . For instance, certain drugs can alter the function of CYP3A4, the enzyme responsible for metabolizing Atorvastatin, potentially leading to drug-drug interactions .

Safety and Hazards

将来の方向性

Atorvastatin Calcium is widely used in the treatment of hypercholesterolemia. With the expiration of the patent life of Lipitor in 2011, the drug can now be produced generically . This requires the development of efficient, non-proprietary production processes that would be available to a wide range of potential producers and enable the production of this important drug on an industrial, multi-kilogram scale .

特性

IUPAC Name |

calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H34F2N2O5.Ca/c2*1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNNLAQUOIPKCS-MNSAWQCASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H66CaF4N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium (3R,5R)-7-(2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)

![VIC[mouse reduced]](/img/structure/B1141984.png)

![Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B1141988.png)